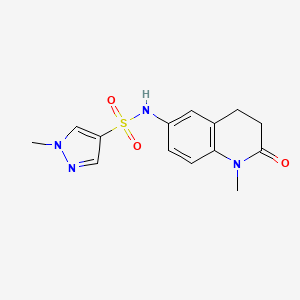
1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazolo[5,1-a]isoquinolines and similar compounds involves multicomponent reactions and optimization strategies to improve yield, selectivity, and pharmacokinetic profiles. Techniques include the incorporation of heteroaryl ketone groups and optimization of the sulfonamide substituent for improved bioavailability and reduced side effects (Hunt et al., 2015; Li & Wu, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide has been elucidated through various spectroscopic techniques, including IR, NMR, and mass spectrometry. These studies provide insights into the compound's electronic and spatial configuration, crucial for understanding its reactivity and interactions with biological targets (Hayun et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving similar sulfonamide compounds include multicomponent reactions, cycloadditions, and selective synthesis techniques that allow for the functionalization of the core structure. These reactions are essential for the diversification of the compound's structure and the enhancement of its biological activity (Wu & Qin, 2023; Zhu et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of compounds structurally related to 1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide, are influenced by their molecular structure. These properties are crucial for the compound's application in drug formulation and delivery (Ghomashi et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under physiological conditions, and interaction with biological targets, are key factors in the development of sulfonamide compounds as therapeutic agents. Studies focus on optimizing these properties to enhance the compound's efficacy and selectivity for its intended biological target (Yamali et al., 2020).
Aplicaciones Científicas De Investigación
Sulfonamide Hybrids in Medicinal Chemistry
Sulfonamides represent a versatile class of compounds with a broad spectrum of pharmacological activities. These activities include, but are not limited to, antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain. The exploration into sulfonamide hybrids, particularly those incorporating the 1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide structure, has highlighted their potential in designing novel therapeutic agents. Recent studies have focused on the synthesis and biological activity of such hybrid agents, revealing their promising applications in various disease models (Ghomashi, Aghaei, Massah, & Ghomashi, 2022).
Antagonistic and Enzyme Inhibition Properties
Research has been directed towards optimizing sulfonamide-based compounds for enhanced biological activity, including functional GR antagonism and minimal hERG activity, leading to compounds with desirable pharmacokinetic profiles and in vivo efficacy. This demonstrates the potential of sulfonamide hybrids in creating targeted therapies with reduced side effects (Hunt, Belanoff, Golding, et al., 2015).
Anti-Malarial and Anti-Microbial Applications
Sulfonamide hybrids have also been synthesized for their in vitro anti-malarial and anti-bacterial activity. Compounds based on the pyrazole scaffold, including variations of the discussed chemical structure, have shown significant activity against Plasmodium falciparum and pathogenic microbes, showcasing the potential of these compounds as potent anti-malarial and anti-microbial agents (Unnissa, Nisha, & Reddy, 2015).
Chemical Synthesis and Catalysis
Beyond pharmacological applications, sulfonamide-based compounds have been investigated for their role in chemical synthesis and catalysis. Studies have focused on developing efficient, sustainable methods for synthesizing complex molecules, including polyhydroquinoline derivatives, utilizing sulfonamide structures as intermediates or catalysts, highlighting the compound's versatility in synthetic organic chemistry (Khaligh, 2014).
Propiedades
IUPAC Name |
1-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-17-9-12(8-15-17)22(20,21)16-11-4-5-13-10(7-11)3-6-14(19)18(13)2/h4-5,7-9,16H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRXXIQPQYYXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2498350.png)
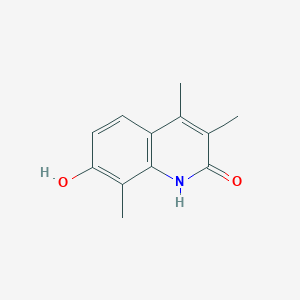
![7-(4-bromophenyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2498353.png)
![3-Chloro-2-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2498354.png)
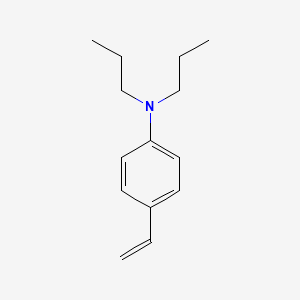
![N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide](/img/structure/B2498356.png)
![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2498359.png)
![4-(morpholinosulfonyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2498361.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2498362.png)
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2498364.png)
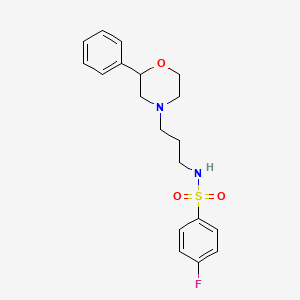
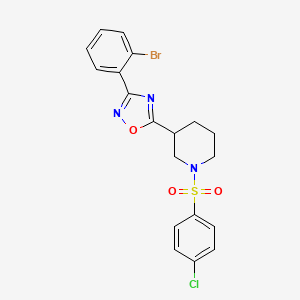
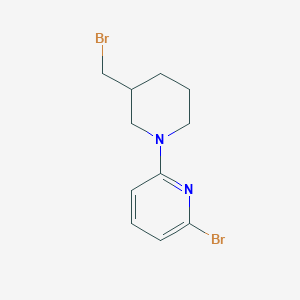
![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)